N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide typically involves the reaction of 3-aminophenyl-2-chloroacetamide with azepane-2-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the azepane ring and the sulfonamide group.
Condensation Reactions: The compound can participate in condensation reactions with other amines or carbonyl compounds to form new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, ranging from room temperature to moderate heating, and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted acetamides, while condensation reactions can produce complex heterocyclic compounds.
Scientific Research Applications
N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide can be compared with other similar compounds, such as:
N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-bromoacetamide: Contains a bromo group instead of a chloro group, which can influence its chemical properties and reactivity.
N-{3-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-fluoroacetamide: Contains a fluoro group, which can alter its biological activity and stability.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c15-10-14(19)17-11-5-4-6-12(9-11)22(20,21)18-13-7-2-1-3-8-16-13/h4-6,9H,1-3,7-8,10H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUZXGLPFQGTHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131025 | |
Record name | 2-Chloro-N-[3-[[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85198358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
554404-37-4 | |
Record name | 2-Chloro-N-[3-[[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554404-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[3-[[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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